
PCSK9-IN-4g
Description
Role of PCSK9 in Low-Density Lipoprotein Receptor (LDLR) Homeostasis and Cholesterol Metabolism
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream consensus.appahajournals.org. Primarily synthesized in the liver, PCSK9 is a secreted serine protease that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes ahajournals.orgdovepress.com. This binding leads to the internalization of the PCSK9-LDLR complex and its subsequent degradation within lysosomes ahajournals.orgdovepress.com. The degradation of LDLR prevents its recycling back to the cell surface, resulting in a reduced number of LDLRs available to clear LDL-C from the circulation consensus.appahajournals.org. Consequently, elevated levels of PCSK9 lead to increased plasma LDL-C concentrations consensus.appahajournals.orgnih.gov. This mechanism highlights PCSK9's critical role in maintaining cholesterol homeostasis ahajournals.orgnih.govfrontiersin.org.
Genetic Insights and Preclinical Validation of PCSK9 as a Therapeutic Target
The importance of PCSK9 in cholesterol metabolism was underscored by genetic studies. The discovery of gain-of-function mutations in the PCSK9 gene was linked to autosomal dominant hypercholesterolemia, a condition characterized by high LDL-C levels and an increased risk of cardiovascular disease ahajournals.orgnih.govplengegen.com. Conversely, loss-of-function mutations in PCSK9 were found to be associated with significantly lower LDL-C levels and a reduced incidence of cardiovascular events consensus.appahajournals.orgnih.govplengegen.com. These genetic observations provided strong validation for PCSK9 as a compelling therapeutic target for lowering LDL-C and preventing atherosclerotic cardiovascular disease ahajournals.orgplengegen.comamgen.comahajournals.org. The journey from the discovery of PCSK9 mutations in 2003 to its validation as a drug target by 2006, and subsequent clinical trials, exemplifies the power of genetic insights in drug development amgen.comahajournals.orgpharmacytimes.com. Preclinical studies, including those using transgenic mouse models, further elucidated the relationship between PCSK9, LDLR, and plasma LDL-C, reinforcing the therapeutic potential of PCSK9 inhibition ahajournals.org.
Overview of PCSK9 Inhibitory Strategies: Historical Context and Emerging Paradigms for Small Molecules
The validation of PCSK9 as a therapeutic target spurred the development of various inhibitory strategies. Historically, the most successful approach has been the use of monoclonal antibodies (mAbs) that bind to circulating PCSK9, preventing its interaction with LDLR uscjournal.commdpi.com. Approved PCSK9 inhibitors like evolocumab and alirocumab, both monoclonal antibodies, have demonstrated significant reductions in LDL-C levels (around 60%) and improved cardiovascular outcomes in clinical trials uscjournal.commdpi.com. Another strategy involves the use of small interfering RNAs (siRNAs), such as inclisiran, which inhibit the translation of PCSK9 mRNA, leading to reduced PCSK9 protein synthesis uscjournal.commdpi.com.
Beyond biologics, there has been considerable interest in developing small molecule inhibitors of PCSK9 researchgate.netnih.govworktribe.com. These small molecules aim to modulate PCSK9 activity through various mechanisms, including preventing its binding to LDLR, interfering with its maturation and secretion, or inhibiting its synthesis researchgate.networktribe.com. While monoclonal antibodies and siRNAs are currently in clinical use, small molecule inhibitors represent an emerging paradigm with distinct advantages uscjournal.commdpi.com.
Rationale for Research and Development of Small Molecule PCSK9 Inhibitors like PCSK9-IN-4g
The research and development of small molecule PCSK9 inhibitors are driven by several compelling rationales researchgate.netnih.govworktribe.com. One major factor is the potential for lower manufacturing costs compared to complex biologics like monoclonal antibodies researchgate.netnih.gov. This could lead to more affordable therapies, improving patient access and adherence, particularly for a chronic condition requiring long-term management nih.govworktribe.comgoogle.com.
Furthermore, small molecules often offer the advantage of oral administration, which is generally preferred by patients over injections (required for antibodies and siRNAs) google.comastrazeneca.com. An oral small molecule inhibitor could significantly enhance patient convenience and compliance astrazeneca.com.
Small molecules can also be designed to target different sites or mechanisms of PCSK9 activity beyond blocking the PCSK9-LDLR interaction in the bloodstream researchgate.networktribe.comguidetopharmacology.org. For instance, some small molecules are being explored for their ability to interfere with PCSK9 synthesis or secretion researchgate.net. Others, like compound 16 (PubChem CID 139592542), have been shown to bind to allosteric sites on PCSK9, potentially offering alternative mechanisms of action or enabling targeted degradation of the protein guidetopharmacology.orgnih.gov.
The development of small molecule inhibitors, including compounds like this compound (though specific data on this compound were not found in the search results), represents an ongoing effort to provide more accessible, convenient, and potentially novel therapeutic options for lowering LDL-C and reducing cardiovascular risk researchgate.networktribe.comastrazeneca.comnih.gov. The PURSUIT Phase IIb trial results for AZD0780 (PubChem CID 154653847, also known as PCSK9-IN-12), an oral small molecule PCSK9 inhibitor, demonstrate the potential of this class of compounds to achieve significant LDL-C reduction astrazeneca.comnih.govuni.lu.
Propriétés
Formule moléculaire |
C23H29N7O |
---|---|
Poids moléculaire |
419.53 |
Nom IUPAC |
(R)-N-(3-Methylpyridin-2-yl)-N-(piperidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-17-5-2-10-25-21(17)30(19-6-3-9-24-15-19)23(31)28-13-7-18(8-14-28)20-16-27-29-12-4-11-26-22(20)29/h2,4-5,10-12,16,18-19,24H,3,6-9,13-15H2,1H3/t19-/m1/s1 |
Clé InChI |
CSAZFNFHNZMQCE-LJQANCHMSA-N |
SMILES |
O=C(N1CCC(C2=C3N=CC=CN3N=C2)CC1)N(C4=NC=CC=C4C)[C@H]5CNCCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PCSK9 IN-4g; PCSK9-IN 4g; PCSK9-IN-4g |
Origine du produit |
United States |
Q & A
Basic Research Questions
Q. What are the foundational experimental design principles for evaluating PCSK9-IN-4g’s inhibitory efficacy in vitro?
- Methodological Answer : Begin with dose-response assays to determine IC50 values, using validated PCSK9 binding assays (e.g., ELISA or surface plasmon resonance). Include positive controls (e.g., alirocumab) and negative controls (vehicle-only treatment) to normalize results. Replicate experiments across ≥3 independent trials to account for plate-to-plate variability. Use statistical tools like ANOVA to assess significance, followed by post-hoc tests for pairwise comparisons .
Q. How should researchers validate this compound’s target specificity to avoid off-binding effects?
- Methodological Answer : Employ competitive binding assays with structurally similar proteins (e.g., PCSK9 homologs) to test cross-reactivity. Pair this with siRNA-mediated PCSK9 knockdown in cell lines to confirm that observed effects (e.g., LDL uptake modulation) are PCSK9-dependent. Include orthogonal validation via Western blotting or flow cytometry to quantify downstream biomarkers like LDL receptor expression .
Q. What are the standard protocols for assessing this compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Conduct single-dose PK studies in rodent models, measuring plasma concentration over time via LC-MS/MS. Calculate key parameters (t½, Cmax, AUC) using non-compartmental analysis. Ensure uniformity in animal strain, diet, and administration route. Compare results against known PCSK9 inhibitors to contextualize bioavailability and clearance rates .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?
- Methodological Answer : Perform a systematic discrepancy analysis:
Check for assay conditions (e.g., pH, temperature) mismatches between in vitro and in vivo environments.
Evaluate metabolic stability using liver microsome assays to identify rapid degradation in vivo.
Use tissue distribution studies to confirm compound bioavailability in target organs (e.g., liver).
Apply sensitivity analysis to model PK/PD relationships and identify critical variables (e.g., protein binding) .
Q. What strategies optimize this compound’s therapeutic index in combination therapies?
- Methodological Answer : Design factorial experiments to test synergies with statins or other lipid-lowering agents. Use Chou-Talalay combination indices to quantify additive/synergistic effects. Monitor off-target toxicity via high-throughput screening (e.g., hepatocyte viability assays) and transcriptomic profiling (RNA-seq) to detect unintended pathway activation .
Q. How can computational modeling improve the prediction of this compound’s binding dynamics?
- Methodological Answer : Apply molecular dynamics simulations (e.g., using GROMACS) to model ligand-receptor interactions at atomic resolution. Validate predictions with mutagenesis studies targeting key binding residues (e.g., Asp374 in PCSK9). Cross-reference with cryo-EM or X-ray crystallography data to refine structural models .
Methodological & Analytical Guidance
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50. For multi-variable datasets (e.g., time-course experiments), apply mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How should researchers structure a literature review to identify gaps in this compound studies?
- Answer : Leverage Boolean operators in academic databases (e.g.,
(this compound OR "Proprotein Convertase Subtilisin/Kexin Type 9 inhibitor") AND (mechanism OR pharmacokinetics)
). Use citation chaining to track seminal papers and tools like Connected Papers for thematic mapping. Prioritize recent reviews (last 5 years) and preprints for emerging trends .
Q. What criteria define a robust research question for this compound studies?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to relevant models (e.g., PCSK9 transgenic mice).
- Interesting : Address unresolved mechanisms (e.g., off-target effects in extrahepatic tissues).
- Novel : Explore understudied applications (e.g., cardiovascular disease prevention).
- Ethical : Adhere to animal welfare guidelines in preclinical trials.
- Relevant : Align with clinical needs (e.g., overcoming statin resistance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.